![molecular formula C20H19F6N3O4 B2820313 N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-65-2](/img/structure/B2820313.png)
N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a chemical compound . It is also known by other synonyms such as “N-{2-[(phenylcarbamoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzamide” and "Benzamide, N-[2-[[(phenylamino)carbonyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)-CAS" .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals due to its unique chemical structure. The presence of trifluoroethoxy groups can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the anilinocarbonyl moiety may interact with various biological targets, making it a versatile scaffold for drug design .
Cancer Research
In cancer research, this compound could be explored for its potential as an anti-cancer agent. The trifluoroethoxy groups may improve the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. Its structure suggests it could inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Neurodegenerative Disease Studies
The compound’s ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its unique structure could help in modulating neurological pathways and protecting neurons from degeneration .
Enzyme Inhibition
This compound can be studied for its potential to inhibit various enzymes. The anilinocarbonyl group is known to interact with enzyme active sites, potentially leading to the development of new enzyme inhibitors. This application is crucial in designing drugs for diseases where enzyme activity needs to be regulated .
Chemical Biology
In chemical biology, this compound can be used as a probe to study biological processes. Its unique structure allows it to interact with different biomolecules, making it useful for mapping out biochemical pathways and understanding molecular interactions within cells .
Material Science
The compound’s stability and unique chemical properties make it suitable for applications in material science. It can be used in the synthesis of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. These materials could have applications in various industries, including electronics and aerospace .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for its potential as a pesticide or herbicide. Its ability to interact with biological targets could be harnessed to develop new agrochemicals that are more effective and environmentally friendly .
Analytical Chemistry
The compound can be used as a standard or reagent in analytical chemistry. Its unique structure and properties make it useful for developing new analytical methods or improving existing ones. This application is essential for ensuring the accuracy and reliability of chemical analyses in various fields .
properties
IUPAC Name |
N-[2-(phenylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O4/c21-19(22,23)11-32-14-6-7-16(33-12-20(24,25)26)15(10-14)17(30)27-8-9-28-18(31)29-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,27,30)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQVSRUPKPOIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

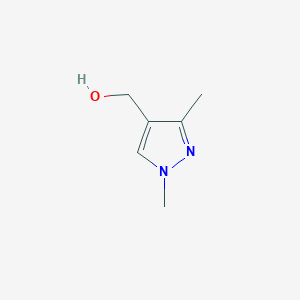

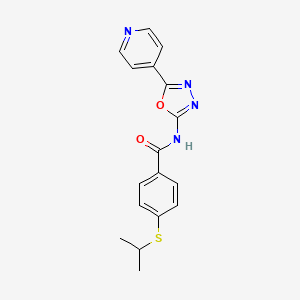
![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)
![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)
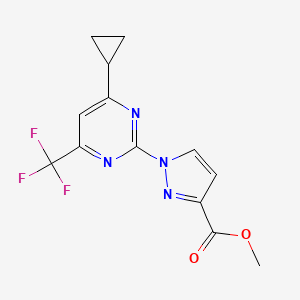
![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
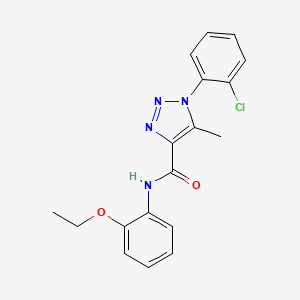
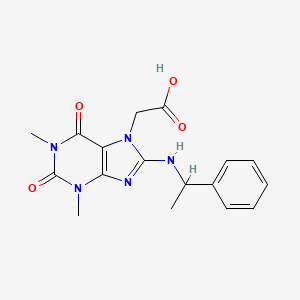
![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)